2,5,5-Trimethyl-cyclohex-3-enone

Description

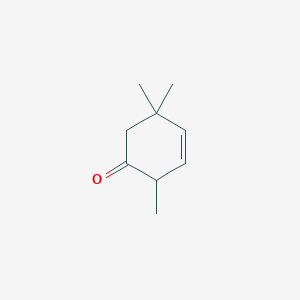

2,5,5-Trimethyl-cyclohex-3-enone is a cyclic ketone with a conjugated enone system (a cyclohexene ring containing a ketone group at position 3 and methyl substituents at positions 2, 5, and 5). Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol. The compound’s structure confers unique reactivity due to the electron-withdrawing ketone group and the electron-rich double bond, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for fragrances or pharmaceuticals .

The stereoelectronic effects of the methyl groups influence its steric profile and stability. While direct applications are less documented in the provided evidence, structurally related compounds (e.g., 3,5,5-trimethyl cyclohexen-1-one) are commercially available and used in industrial formulations, suggesting analogous utility for this isomer .

Properties

CAS No. |

58795-34-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,5,5-trimethylcyclohex-3-en-1-one |

InChI |

InChI=1S/C9H14O/c1-7-4-5-9(2,3)6-8(7)10/h4-5,7H,6H2,1-3H3 |

InChI Key |

IVSKDXCSHZLVON-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC(CC1=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Direct Synthesis from Precursors via Condensation Reactions

One common approach involves the condensation of 3,5,5-trimethylcyclohex-2-enone with aromatic aldehydes under basic conditions, yielding derivatives of 2,5,5-trimethyl-cyclohex-3-enone or related compounds. This method has been explored using various energy inputs:

These methods start from 3,5,5-trimethylcyclohex-2-enone and employ base-catalyzed aldol-type condensations to form substituted cyclohexenone derivatives, which can be further transformed into this compound or its analogues.

Oxidation of β-Isophorone (3,5,5-Trimethyl-cyclohex-3-en-1-one)

A key industrially relevant route to this compound derivatives involves oxidation of β-isophorone, which is 3,5,5-trimethyl-cyclohex-3-en-1-one, a closely related compound. This oxidation can be directed to produce diketones such as 3,5,5-trimethyl-cyclohex-2-ene-1,4-dione, which is structurally related and can be converted to the target compound.

Catalytic Liquid Phase Oxidation

- Catalyst: Carbon black (activated charcoal)

- Oxidant: Molecular oxygen or oxygen-containing gas (e.g., air)

- Base: Organic or inorganic bases (e.g., sodium hydroxide, potassium hydroxide, or various amines)

- Temperature: 0 to 100 °C, preferably 20 to 50 °C

- Pressure: Oxygen partial pressure from 0.1 to 50 bars, preferably 0.5 to 25 bars

- Solvent: Can be solvent-free or use inert organic solvents such as hydrocarbons, alcohols, ethers, ketones, or even α-isophorone itself as solvent

- Catalyst Loading: 0.001 to 20% by weight relative to reaction mixture, preferably 0.5 to 20%

This process offers advantages in terms of safety (avoiding hazardous chromium reagents), scalability, and environmental impact. The carbon black catalyst facilitates efficient oxidation with good yields and relatively short reaction times compared to older chromium-based methods.

Reaction Mechanism Insights

- The oxidation proceeds via activation of molecular oxygen on carbon black, in the presence of base, converting β-isophorone to the diketone intermediate.

- The choice of base and solvent influences conversion rates and selectivity.

- Secondary and tertiary alkylamines are especially effective bases.

- The diketone product can be further processed to obtain this compound derivatives or related compounds.

Comparative Analysis of Preparation Methods

Summary Table of Key Reaction Parameters

| Parameter | Base-Catalyzed Condensation | Liquid Phase Oxidation of β-Isophorone |

|---|---|---|

| Starting Material | 3,5,5-Trimethylcyclohex-2-enone | β-Isophorone (3,5,5-trimethyl-cyclohex-3-en-1-one) |

| Catalyst/Base | Sodium hydroxide or methanolic NaOH | Carbon black catalyst; base (NaOH, KOH, amines) |

| Reaction Medium | Aqueous methanol | Various solvents or solvent-free |

| Temperature | Reflux (~60-70 °C) or microwave (variable) | 0-100 °C (preferably 20-50 °C) |

| Reaction Time | 15 min (microwave) to 12 h (thermal) | Variable; short reaction times achievable |

| Oxidant | Not applicable | Molecular oxygen or air |

| Product Isolation | Recrystallization from ethanol | Filtration to remove catalyst; conventional work-up |

Research Findings and Perspectives

- Microwave and sonication-assisted methods significantly reduce reaction times for condensation reactions, improving energy efficiency and potentially yield.

- The carbon black-catalyzed oxidation process represents a breakthrough in safety and scalability for producing related cyclohexenone diketones, which are precursors to this compound derivatives.

- The choice of base and solvent critically affects reaction efficiency and selectivity in oxidation processes.

- Industrial interest remains high for oxidation methods that avoid heavy metal oxidants and that can be conducted under mild conditions with recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-cyclohex-3-enone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it back to 2,5,5-trimethyl-cyclohexanone.

Substitution: The enone group allows for nucleophilic addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as organocopper compounds and Grignard reagents are employed for nucleophilic addition.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: 2,5,5-Trimethyl-cyclohexanone.

Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2,5,5-Trimethyl-cyclohex-3-enone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,5-trimethyl-cyclohex-3-enone involves its ability to undergo nucleophilic addition reactions due to the presence of the enone group. This group makes the compound electrophilic, allowing it to react with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2,5,5-trimethyl-cyclohex-3-enone, with differences in substituent positions, functional groups, or saturation states:

3,5,5-Trimethyl Cyclohexen-1-one

- Structure : Ketone at position 1, methyl groups at 3,5,4.

- Key Differences :

- The ketone’s position (C1 vs. C3) alters conjugation with the double bond (C2–C3 in 3,5,5-trimethyl vs. C3–C4 in 2,5,5-trimethyl). This affects UV absorption and reactivity in Diels-Alder reactions.

- Higher steric hindrance near the ketone in 3,5,5-trimethyl may reduce nucleophilic attack rates compared to 2,5,5-trimethyl.

- Applications : Used in fragrance synthesis due to its stability and mild odor profile .

1,3,5-Trimethyl Cyclohexane

- Structure : Fully saturated cyclohexane with methyl groups at 1,3,5.

- Key Differences: Lacks both the ketone and double bond, resulting in lower polarity and higher hydrophobicity. Boiling point (~160–170°C) is significantly lower than enone derivatives due to absent dipole interactions.

- Applications : Solvent or intermediate in hydrocarbon-based formulations .

3,3,5-Trimethylcyclohexanol

- Structure: Cyclohexanol derivative with hydroxyl (-OH) and methyl groups.

- Key Differences: The hydroxyl group enables hydrogen bonding, increasing boiling point (~220–230°C) and water solubility. Acidic proton (pKa ~19–20) allows for deprotonation under basic conditions, unlike the ketone-containing enone.

- Applications : Intermediate in polymer production and surfactant synthesis .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Mechanistic Insights

- Synthetic Accessibility: this compound is synthesized via acid-catalyzed cyclization of prenylated ketones, whereas 3,5,5-trimethyl cyclohexen-1-one is produced through condensation reactions with malononitrile or ethyl cyanoacetate (as seen in ).

- Reactivity: The enone system in 2,5,5-trimethyl facilitates Michael additions, whereas 3,3,5-trimethylcyclohexanol undergoes oxidation to its ketone counterpart under mild conditions.

- Stability : Methyl groups at positions 5,5 in 2,5,5-trimethyl reduce ring strain compared to 3,3,5-trimethyl derivatives, enhancing thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.